molecular formula C12H14F3NO B8464993 [1-(3-Trifluoromethyl-phenyl)-pyrrolidin-3-yl]-methanol

[1-(3-Trifluoromethyl-phenyl)-pyrrolidin-3-yl]-methanol

Cat. No.: B8464993
M. Wt: 245.24 g/mol
InChI Key: IRLNYAHWXCXEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Trifluoromethyl-phenyl)-pyrrolidin-3-yl]-methanol is a useful research compound. Its molecular formula is C12H14F3NO and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

[1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-2-1-3-11(6-10)16-5-4-9(7-16)8-17/h1-3,6,9,17H,4-5,7-8H2

InChI Key

IRLNYAHWXCXEPN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Oxo-1-(3-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid (0.35 g, 1.28 mmol) in diethyl ether (5 ml) was added to a solution of lithium aluminium hydride (0.097 g, 2.56 mmol) in THF (5 ml) at temperature 0° C. over a period of 10 min. The mixture was refluxed for 2 hours and then stirred at room temperature for 20 hours. The reaction mixture was diluted with diethyl ether (15 ml) and quenched with water (10 ml). The organic layer was separated and aqueous layer was extracted with diethyl ether. The combined organic layer was washed with saturated brine solution, dried over Na2SO4 and evaporated to obtain a residue which was purified by preparative TLC to afford [1-(3-trifluoromethyl-phenyl)-pyrrolidin-3-yl]-methanol as a colorless mass (0.2 g, 64%).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.